2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone
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Overview
Description
The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” is a unique chemical with the empirical formula C10H10N4OS2 and a molecular weight of 266.34 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” were not found in the search results, thiadiazole derivatives are known to exhibit a wide range of biological activities, which suggests they may undergo various chemical reactions in biological systems .Scientific Research Applications
Electrochemical Study and Electrosynthesis
Scientific Field
This research falls under the field of Electrochemistry .
Application Summary
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated in the absence and presence of electrochemically generated p-benzoquinone (p-BQ), which is the oxidized form of hydroquinone .
Experimental Procedure
The study was conducted via cyclic voltammetry (CV) at a glassy carbon electrode (GCE) and in an acetic acid buffer (0.2 M)/ethanol solution mixture .
Results
The study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives by constant current electrolysis (CCE). This method facilitated the formation of S-S and S-C bonds .
Urease Inhibitory Activity
Scientific Field
This research is in the field of Medicinal Chemistry .
Application Summary
Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
Experimental Procedure
The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Results
The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .
Anticancer Activity
Scientific Field
This research is in the field of Oncology and Medicinal Chemistry .
Application Summary
Compounds similar to “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” have shown potential anticancer activity .
Antibacterial Activity
Scientific Field
This research is in the field of Microbiology and Medicinal Chemistry .
Application Summary
Similar compounds have been found to exhibit antibacterial properties .
Antifungal Activity
Scientific Field
This research is in the field of Mycology and Medicinal Chemistry .
Application Summary
Compounds similar to “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” have shown potential antifungal activity .
Antiparasitic Activity
Scientific Field
This research is in the field of Parasitology and Medicinal Chemistry .
Application Summary
Similar compounds have been found to exhibit antiparasitic properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMQRSHGHCZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone |
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